molecular formula C₄₂H₃₉N₅O₇ B560600 PBD dimer CAS No. 1222490-34-7

PBD dimer

Cat. No. B560600
M. Wt: 725.79
InChI Key: OMRPLUKQNWNZAV-CONSDPRKSA-N
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Description

PBD dimers are a class of antitumor antibiotics. They selectively combine with the 5’-purine-guanine-purine sequence DNA minor groove, and form a covalent bond with the exocyclic amino group of the guanine base to exert their biological activity . They are being used in next-generation antibody drug conjugates (ADCs) for their high potency and targeted action. These proprietary PBD-based ADCs are expected to provide a novel way to treat hematologic cancers and solid tumors .


Synthesis Analysis

PBD dimers have been synthesized via intermediate 19 for use in antibody–drug conjugates (ADCs). They lack a cleavable trigger in the linker and consist of a maleimide for cysteine antibody conjugation, a hydrophilic spacer, and either an alkyne, triazole, or piperazine link to the PBD .


Molecular Structure Analysis

PBD dimers bind to specially configured guanidine residues on different positions of the dsDNA helix . After insertion in the minor groove, an aminal bond is formed through the nucleophilic attack of the N2 of a guanine base at the electrophilic C11 position of PBD .


Chemical Reactions Analysis

PBD dimers are DNA crosslinkers or alkylators. Upon ADC internalization and lysosomal processing, PBD-dimer payloads are released in the cytosol, then diffuse through the nuclear membrane and bind in the minor groove of DNA .


Physical And Chemical Properties Analysis

The relatively low clogD for this agent facilitated higher drug-to-antibody ratio (DAR) conjugation without the need for antibody engineering or functionalization of the drug .

Scientific Research Applications

  • DNA Cross-linking Properties : PBD dimers are synthetic agents that selectively cross-link DNA in the minor groove, particularly targeting guanine bases. The dimer SJG-136, which is undergoing clinical trials, has been shown to form different types of adducts on DNA and demonstrates potential for targeting specific DNA sequences (Rahman, James, & Thurston, 2011).

  • Antitumor Agents : PBD dimers, including SJG-136, are being developed as antitumor agents. Their ability to form non-distorting, cytotoxic DNA interstrand cross-links makes them promising candidates for cancer therapy (Hartley, 2011).

  • Enhancement of Potency : Studies have shown that manipulating the lipophilicity of PBD dimers can affect their in vitro and in vivo activity, suggesting ways to potentiate these molecules for better therapeutic outcomes (Cailleau et al., 2019).

  • Use in Antibody-Drug Conjugates (ADCs) : PBD dimers are being used as warheads in ADCs for cancer therapy. Their ability to create highly cytotoxic DNA cross-links makes them suitable for targeting cancer cells while minimizing harm to healthy cells (Hartley, 2020).

  • Noncross-Linking PBD Dimers : Research has also been done on noncross-linking PBD dimers, which still exhibit significant DNA binding affinity and cytotoxicity, indicating their potential in cancer treatment (Kamal et al., 2002).

  • Antibacterial Activity : Certain PBD dimers have been shown to possess bactericidal activity against a range of Gram-positive bacteria, presenting a new avenue for developing antibacterial agents (Rahman et al., 2012).

  • Mechanism of Action : PBD dimers like SJG-136 have been studied for their mechanism of action, which includes transcription factor inhibition, thereby affecting gene expression critical for cancer cell survival and proliferation (Mantaj, Jackson, Thurston, & Rahman, 2017).

Safety And Hazards

A single intravenous dose of isotype control SG3584 DAR 2 ADC resulted in no mortality in rats or monkeys at doses of up to 25 and 30 mg/kg, respectively .

Future Directions

ADC Therapeutics is advancing next-generation antibody drug conjugates (ADCs) with highly potent and targeted pyrrolobenzodiazepine (PBD) dimer technology. These proprietary PBD-based ADCs are expected to provide a novel way to treat hematologic cancers and solid tumors . Further investigations of low-potency PBD dimers in ADCs that target hematologic and solid tumors are warranted .

properties

IUPAC Name

(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-8-(4-aminophenyl)-2-methoxy-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H39N5O7/c1-50-32-11-7-26(8-12-32)28-16-31-22-45-36-20-40(38(52-3)18-34(36)42(49)47(31)24-28)54-14-4-13-53-39-19-35-33(17-37(39)51-2)41(48)46-23-27(15-30(46)21-44-35)25-5-9-29(43)10-6-25/h5-12,17-24,30-31H,4,13-16,43H2,1-3H3/t30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRPLUKQNWNZAV-CONSDPRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=CC7CC(=CN7C6=O)C8=CC=C(C=C8)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CN3[C@@H](C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=C[C@@H]7CC(=CN7C6=O)C8=CC=C(C=C8)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H39N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

725.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PBD dimer

CAS RN

1222490-34-7
Record name SGD-1882
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1222490347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SGD-1882
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRE1I9FE08
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1,030
Citations
F Zammarchi, S Corbett, L Adams… - Blood, The Journal …, 2018 - ashpublications.org
… (B) The equivalent analysis performed for the naked PBD dimer warhead SG3199. Linear relationship between indicated variables was calculated by Pearson correlation coefficient r …
Number of citations: 144 ashpublications.org
MJ Flynn, F Zammarchi, PC Tyrer, AU Akarca… - Molecular cancer …, 2016 - AACR
… ADCs delivering PBD dimer payloads represent a novel mode of action in the ADC arena. … a val-ala linker to the C2 position on the PBD dimer SGD-1882. As the N10 position imine is …
Number of citations: 120 aacrjournals.org
JA Hartley, MJ Flynn, JP Bingham, S Corbett… - Scientific reports, 2018 - nature.com
… PBD dimer SG3199 is the released warhead component of the antibody-drug conjugate (ADC) payload tesirine (SG3249), currently being evaluated in several ADC clinical trials. …
Number of citations: 95 www.nature.com
KM Rahman, H Rosado, JB Moreira… - Journal of …, 2012 - academic.oup.com
… As ELB-21 was the most potent antibacterial PBD dimer examined in this study and we have previously determined 10,14 that it invoked a vigorous RecA-LexA-mediated DNA damage …
Number of citations: 40 academic.oup.com
KM Rahman, CH James, DE Thurston - Cancer Research, 2010 - AACR
… Based on these data, a set of rules have emerged that can be used to predict the binding behaviour of a particular PBD dimer towards a given DNA sequence. For example, for PBD …
Number of citations: 50 aacrjournals.org
LR Staben, J Chen, J Cruz-Chuh… - Journal of Medicinal …, 2020 - ACS Publications
… As part of our own explorations of PBD-dimer-containing ADCs, which … PBD-dimer ADC payload class. (15,16) In this report, we describe our efforts to systematically modify PBD-dimer …
Number of citations: 7 pubs.acs.org
JA Hartley - Expert Opinion on Biological Therapy, 2021 - Taylor & Francis
… (d) The main steps in the mechanism of action of PBD dimer-containing ADCs, (a) binding … linker occurs to release the free PBD dimer, (d) binding of PBD dimer in the minor groove of …
Number of citations: 57 www.tandfonline.com
F Zammarchi, S Corbett, L Adams, M Mellinas-Gomez… - Blood, 2016 - Elsevier
We previously described the development of hLL2-PBD, an ADC composed of the humanized monoclonal antibody epratuzumab (hLL2) against human CD22, stochastically …
Number of citations: 9 www.sciencedirect.com
AC Tiberghien, DA Evans, K Kiakos, CRH Martin… - Bioorganic & medicinal …, 2008 - Elsevier
A novel sequence-selective extended PBD dimer 4 has been synthesized that binds with high affinity to an interstrand cross-linking site spanning 11 DNA base pairs. Despite its …
Number of citations: 11 www.sciencedirect.com
F Zammarchi, HW Reinert, N Janghra, S Corbett… - Cancer Research, 2017 - AACR
ADCT-502 is an ADC composed of an engineered version of humanized IgG1 trastuzumab, directed against human HER2, site-specifically conjugated to the highly cytotoxic PBD-…
Number of citations: 7 aacrjournals.org

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